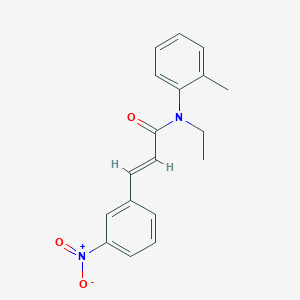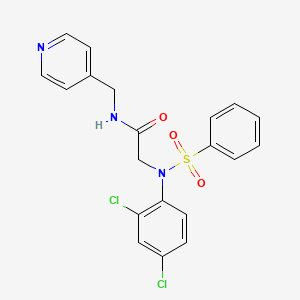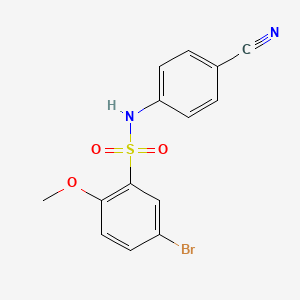
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide (abbreviated as NENPA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. NENPA is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide binds to specific proteins and enzymes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide to these targets can induce conformational changes in the protein or enzyme, which can affect its activity or function. The fluorescence of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide can be used to monitor these changes in real-time.
Biochemical and Physiological Effects:
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has also been shown to have antioxidant and anti-inflammatory properties. In addition, N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its high selectivity for specific proteins and enzymes. This allows researchers to study the activity and function of these targets in a more precise and controlled manner. Another advantage of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide is its fluorescence, which allows for real-time monitoring of protein-ligand interactions and enzymatic activity. However, one limitation of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide is its relatively low water solubility, which can make it difficult to use in aqueous environments.
未来方向
There are many potential future directions for research involving N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide. One area of interest is the development of new fluorescent probes based on the structure of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide, which could be used to study different types of proteins and enzymes. Another area of interest is the use of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide in drug discovery research, particularly in the identification of new drug targets and the screening of potential drug candidates. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide and its potential applications in medicine and biotechnology.
合成方法
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2-methylphenylamine with 3-nitrobenzaldehyde, followed by the addition of ethyl acrylate and subsequent reduction of the nitro group to an amino group. The final product is obtained by acylation of the amino group with acryloyl chloride.
科学研究应用
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to selectively bind to specific proteins and enzymes. It has been used as a fluorescent probe to study protein-ligand interactions, enzyme kinetics, and protein conformational changes. N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has also been used in drug discovery research to identify potential drug targets and to screen for potential drug candidates.
属性
IUPAC Name |
(E)-N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-19(17-10-5-4-7-14(17)2)18(21)12-11-15-8-6-9-16(13-15)20(22)23/h4-13H,3H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNDETXJJHGJC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1C)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5731060.png)



![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)


![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)
![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)